Methyl 3-amino-2-hydroxy-2-phenylpropanoate
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Overview
Description
Methyl 3-amino-2-hydroxy-2-phenylpropanoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenylalanine, an essential amino acid, and features both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-hydroxy-2-phenylpropanoate can be synthesized through several methods. One common approach involves the reduction of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate using sodium borohydride in methanol at -40°C . Another method includes the inversion of the erythro isomer to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and high-yielding methods. The reduction and inversion methods mentioned above are scalable and can be adapted for industrial production, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-hydroxy-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different isomers or derivatives.
Substitution: The amino group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as methanesulfonyl chloride and cesium acetate are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various isomers.
Scientific Research Applications
Methyl 3-amino-2-hydroxy-2-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for peptides.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-hydroxy-2-phenylpropanoate involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound is a precursor in the synthesis of methyl 3-amino-2-hydroxy-2-phenylpropanoate.
Methyl 2-amino-3-phenylpropanoate: Another similar compound with slight structural differences.
Uniqueness
This compound is unique due to its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of chiral compounds and pharmaceuticals.
Biological Activity
Methyl 3-amino-2-hydroxy-2-phenylpropanoate, also referred to as (2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate, is a compound of significant interest in pharmacological research due to its unique biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a hydroxyl group, an amino group, and a phenyl ring, contributing to its reactivity and biological activity. The compound's stereochemistry is crucial for its interactions with biological targets, influencing its pharmacological properties.
Property | Details |
---|---|
Molecular Formula | C10H13NO3 |
Molecular Weight | 195.22 g/mol |
Functional Groups | Hydroxyl (-OH), Amino (-NH2), Phenyl (C6H5) |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions due to the presence of hydroxyl and amino groups. This capability allows it to modulate biological pathways effectively.
Key Interaction Mechanisms:
- Enzyme Modulation : The compound acts as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Cytokine Inhibition : It has been shown to inhibit pro-inflammatory cytokines such as IL-6, IL-1β, IL-8, and TNF-α in various cell models .
- Cell Permeability : Its structure enhances cell permeability, allowing for better transport across cell membranes and increased bioavailability in target tissues .
Anti-inflammatory Effects
Research indicates that this compound exhibits potent anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-stimulated THP-1 cells and human peripheral blood mononuclear cells (PBMCs), the compound significantly inhibited the production of inflammatory cytokines:
Cytokine | IC50 (µM) |
---|---|
IL-6 | 0.85 |
IL-1β | 0.87 |
IL-8 | 1.58 |
TNF-α | 1.22 |
These findings suggest that the compound may serve as a potential therapeutic agent for treating inflammatory diseases .
Neuroprotective Potential
The compound's interactions with neurotransmitter systems have also been explored. Its derivatives are being studied for their potential effects on neurological disorders by modulating neurotransmitter activity, which may provide new avenues for treatment strategies.
Case Studies
-
Inhibition of Cytokines in THP-1 Cells :
A study demonstrated that this compound significantly reduced levels of inflammatory cytokines in LPS-stimulated THP-1 cells, highlighting its potential in managing chronic inflammation . -
Pharmacokinetic Studies :
Research into the pharmacokinetics of the compound suggests favorable absorption characteristics, making it suitable for therapeutic applications in inflammatory conditions.
Properties
IUPAC Name |
methyl 3-amino-2-hydroxy-2-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9(12)10(13,7-11)8-5-3-2-4-6-8/h2-6,13H,7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFOWOCVQMAUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)(C1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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